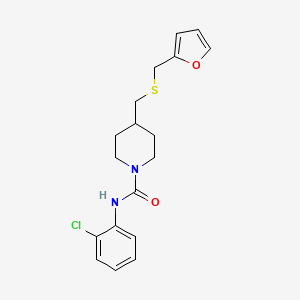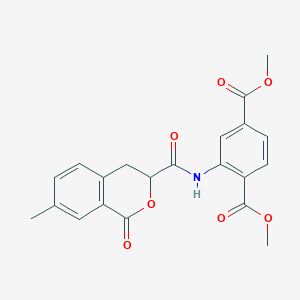
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of terephthalic acid and is synthesized through various methods.
Métodos De Preparación
The synthesis of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves several synthetic routes and reaction conditions. One common method includes the reaction of terephthalic acid derivatives with 7-methyl-1-oxoisochroman-3-carboxylic acid under specific conditions to form the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure. Industrially, it is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate can be compared with other similar compounds, such as Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct reactivity and functionality.
Propiedades
IUPAC Name |
dimethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-11-4-5-12-10-17(29-21(26)15(12)8-11)18(23)22-16-9-13(19(24)27-2)6-7-14(16)20(25)28-3/h4-9,17H,10H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHLFIQUQLNGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)
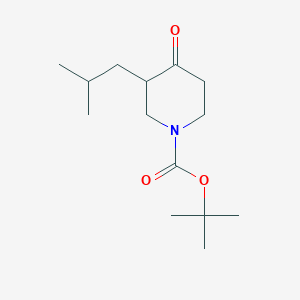
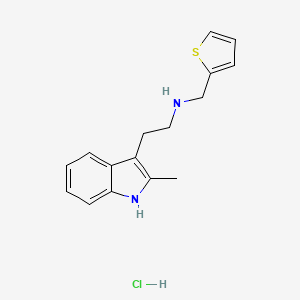
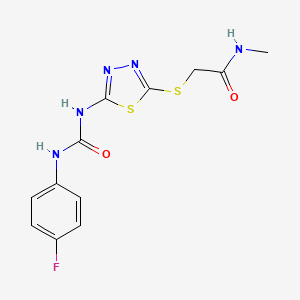
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide](/img/structure/B2383035.png)
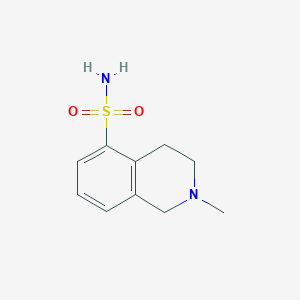
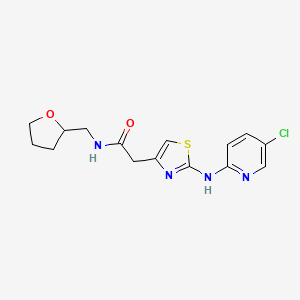

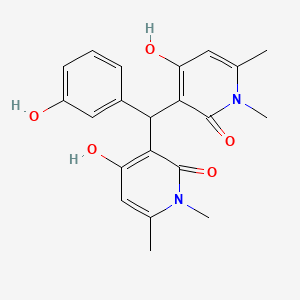

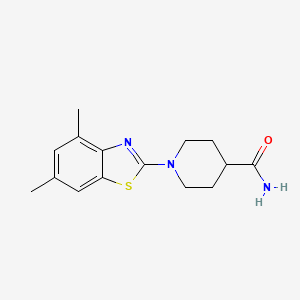
![Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate](/img/structure/B2383047.png)
